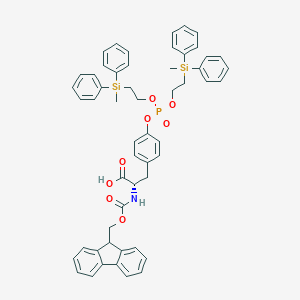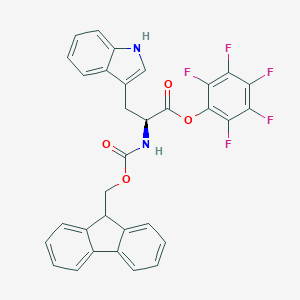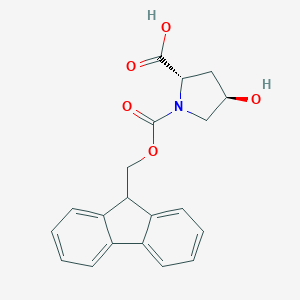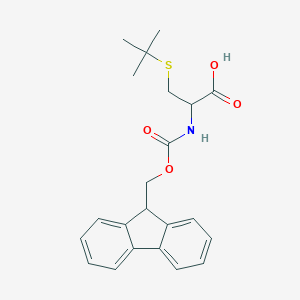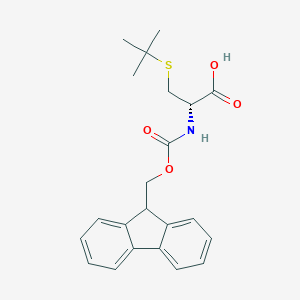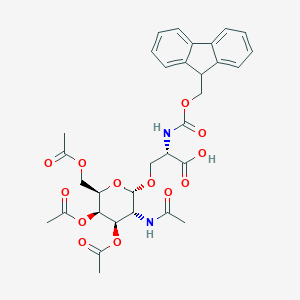
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid, also known as Compound A, is a synthetic organic compound that has potential applications in the field of scientific research. Compound A is a chiral molecule, meaning it is composed of two mirror-image forms, and can be used as a chiral building block in the synthesis of other compounds. This molecule has been studied for its unique structure and its potential use in a variety of scientific applications.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-N-Me-Phe-OH is widely used in solid-phase peptide synthesis (SPPS) . It serves as a building block for introducing N-α-methyl-phenylalanine amino acid residues, which are crucial for creating peptides with specific structural and functional properties. The Fmoc group provides a protective strategy that allows for the sequential addition of amino acids without unwanted side reactions.
Drug Design
In the realm of drug design , Fmoc-N-Me-Phe-OH is employed to synthesize peptide libraries that are essential for drug discovery and development . These libraries can be screened for compounds with potential therapeutic effects. The compound’s role in the synthesis of cyclic peptides, known for their stability and efficacy, is particularly noteworthy.
Molecular Biology
Fmoc-N-Me-Phe-OH plays a role in molecular biology by enabling the formation of cyclic peptides through orthogonal protection strategies . This versatility is crucial for creating complex peptide structures that can mimic natural biological processes or disrupt pathological interactions at the molecular level.
Biochemistry
In biochemistry , Fmoc-N-Me-Phe-OH is utilized for peptide modification, including labeling or conjugation to other molecules . This is essential for studying peptide function and structure, as well as for developing biochemical assays that rely on fluorescent or radioactive tagging.
Material Science
The compound finds applications in material science , particularly in the development of peptide-based materials . Short N-methyl-phenylalanine-rich peptides, for instance, have been shown to function as versatile blood-brain barrier shuttles, which is significant for the delivery of therapeutic agents across the blood-brain barrier.
Analytical Chemistry
In analytical chemistry , Fmoc-N-Me-Phe-OH is used in the preparation of standards and controls for chromatographic analysis . Its high purity and well-defined properties make it suitable for calibrating instruments and validating analytical methods that measure peptide concentration and composition.
Mecanismo De Acción
Target of Action
Fmoc-N-Me-Phe-OH, also known as Fmoc-N-methyl-L-phenylalanine, is primarily targeted towards the Malaria Parasite . The compound acts as a peptide inhibitor, disrupting the normal functions of the parasite and thereby inhibiting its activity .
Mode of Action
The Fmoc-N-Me-Phe-OH compound operates by shielding the amino group through a stable amide bond, thereby preventing undesired side reactions during peptide bond formation . This protective action is facilitated by the Fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of Fmoc-N-Me-Phe-OH’s action is the inhibition of the Malaria Parasite . By acting as a peptide inhibitor, it disrupts the normal functions of the parasite, thereby inhibiting its activity and potentially leading to its death .
Propiedades
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBROUWPNYVBLFO-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid | |
CAS RN |
77128-73-5 | |
| Record name | (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino]-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






